molecular formula C26H27NO5 B11397929 N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11397929
M. Wt: 433.5 g/mol
InChI Key: IKANLDMCFJPGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the psoralen-derived furocoumarin family, characterized by a fused furanochromene core (7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a propanamide side chain substituted with a 4-methoxyphenethyl group. Psoralen derivatives are widely studied for their biological activities, including enzyme inhibition and phototherapeutic applications. The structural uniqueness of this compound lies in its 2,3,5-trimethyl substitutions on the furanochromene ring and the 4-methoxyphenethyl moiety, which may enhance target binding and pharmacokinetic properties compared to simpler analogs .

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO5/c1-15-17(3)31-23-14-24-22(13-21(15)23)16(2)20(26(29)32-24)9-10-25(28)27-12-11-18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,27,28)

InChI Key

IKANLDMCFJPGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves a multicomponent reaction. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromenyl moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The furocoumarin moiety is known to intercalate with DNA, leading to the formation of cross-links and inhibition of DNA replication. This property is particularly useful in the treatment of skin diseases such as psoriasis and vitiligo, where the compound can act as a photosensitizer in PUVA (psoralen and UVA) therapy .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs (Table 1) differ in substituents on the aromatic side chain and the length of the amide linker. These modifications influence binding affinity, enzyme interactions, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent on Side Chain Amide Type Key Structural Features Binding Affinity (XP Score)* Interacting Residues (Cathepsin L)
Target Compound 4-Methoxyphenethyl Propanamide 2,3,5-Trimethyl on furanochromene; methoxy group Not reported Hypothesized: Cys25, Met161, Asp162, hydrophobic pockets
N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437) Imidazol-4-yl ethyl Propanamide 3,5-Dimethyl on furanochromene; imidazole group High Cys25, Met161, Asp162, Ala138, Gly139, Trp26
N-(4-methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (858749-39-0) 4-Methylbenzyl Propanamide 2,3,5-Trimethyl on furanochromene; methyl group Not reported Likely similar to target compound
N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (86) Cynomethyl Acetamide 5-Methyl, 3-phenyl on furanochromene; shorter linker Not reported Unreported; acetamide may limit residue reach

*XP Score reflects docking affinity to Cathepsin L; higher values indicate stronger binding .

Functional Implications of Structural Differences

  • 4-Methoxyphenethyl vs. This may improve solubility or stabilize interactions with catalytic residues like Asp162 via dipole interactions .
  • Propanamide vs.
  • Trimethyl vs. Dimethyl Substitutions on Furanochromene: The 2,3,5-trimethyl configuration in the target compound and 858749-39-0 increases steric bulk, which may enhance hydrophobic interactions with residues like Leu69 or Ala214 in Cathepsin L .

Binding and Mechanistic Insights

  • NFP (ZINC08764437) : Exhibits strong binding to Cathepsin L’s catalytic triad (Cys25, Met161, Asp162) and adjacent residues (Ala138, Trp26) due to its imidazole group and propanamide linker .
  • Target Compound: The 4-methoxyphenethyl group may engage in π-π stacking with His163 or Met161, while the trimethyl furanochromene core could occupy hydrophobic pockets near Leu69 and Ala135. However, experimental validation is needed .
  • Compound 86 (Acetamide Derivative) : The shorter acetamide linker likely reduces interactions with distal residues like Gly164, limiting efficacy compared to propanamide analogs .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C26H27NO5
Molecular Weight 433.5 g/mol
IUPAC Name This compound
InChI Key MIVVLOJCELFARM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:

  • Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptors : It can bind to cellular receptors, modulating their activity and influencing cellular responses.
  • Signaling Pathways : The compound potentially affects signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro studies demonstrated that the compound has significant activity against Staphylococcus aureus and Staphylococcus epidermidis, two common bacteria associated with biofilm-related infections. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at concentrations ranging from 64 to 256 μM .

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • Cell Viability Assays : Studies using human cancer cell lines showed that treatment with the compound resulted in reduced cell viability in a dose-dependent manner.
  • Mechanisms of Action : It is hypothesized that the compound induces apoptosis (programmed cell death) in cancer cells by activating certain caspases and disrupting mitochondrial function.

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects:

  • Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus species. The results indicated that at higher concentrations (≥64 μM), the compound significantly reduced biofilm viability by over 60% within 2 hours of treatment .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using human keratinocyte (HaCaT) cells to assess potential toxicity. The findings revealed that up to a concentration of 64 μM, the compound did not induce significant toxicity; however, at higher concentrations (≥128 μM), there was a notable decrease in cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.